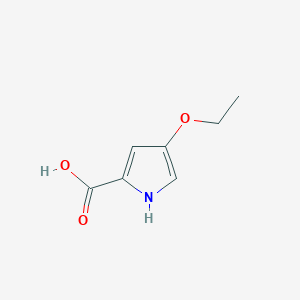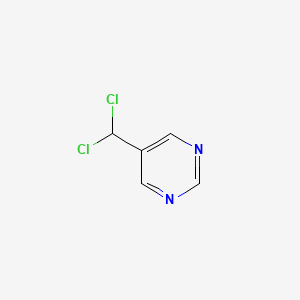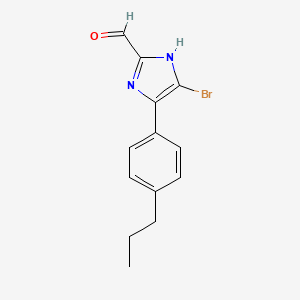
3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene: is an aromatic compound with a complex structure featuring multiple substituents on a benzene ring. This compound is notable for its unique combination of bromine, fluorine, iodine, methyl, and nitro groups, which confer distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process may include:
Nitration: Introduction of the nitro group using concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of bromine, fluorine, and iodine using respective halogenating agents under controlled conditions.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions due to the presence of multiple halogen and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Halogenating Agents: Bromine, fluorine gas, iodine.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Major Products:
Amines: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methyl group.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Reagent in Electrophilic Aromatic Substitution: Utilized in various substitution reactions to introduce specific functional groups.
Biology and Medicine:
Pharmaceutical Research: Potential use in the development of new drugs due to its unique structure and reactivity.
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups like nitro and halogens makes the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions.
Comparison with Similar Compounds
- 4-Bromo-1-fluoro-2-nitrobenzene
- 2-Fluoro-5-methyl-1-nitrobenzene
- 1-Fluoro-4-methyl-2-nitrobenzene
Uniqueness: 3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene is unique due to the simultaneous presence of bromine, fluorine, iodine, methyl, and nitro groups on the benzene ring
Properties
Molecular Formula |
C7H4BrFINO2 |
|---|---|
Molecular Weight |
359.92 g/mol |
IUPAC Name |
3-bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrFINO2/c1-3-5(11(12)13)2-4(10)7(9)6(3)8/h2H,1H3 |
InChI Key |
ULFMCCRWIFPMSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])I)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688572.png)

![1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13688580.png)



![5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13688628.png)
![6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13688636.png)





